Bromfenac-d7 Sodium Sesquihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

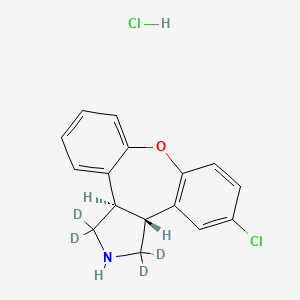

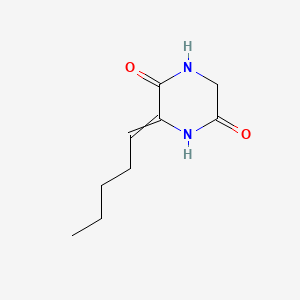

Bromfenac-d7 Sodium Sesquihydrate is the labelled analogue of Bromfenac . Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic use . It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction .

Synthesis Analysis

A study has developed a new rapid stability-indicating reversed-phase UPLC method for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . The bromfenac sodium starting material may be dissolved in a mixture of 8-12 % v/v water in 1,2-dimethoxyethane (10-14 mL/g bromfenac sodium starting material) at 50-75 °C to form a solution .Molecular Structure Analysis

The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is C15H4D7BrNNaO3•1.5H2O . The molecular weight is 766.34 .Chemical Reactions Analysis

A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . This method is capable of separating all eight impurities with good resolution (Rs >4) within 13 min .Physical And Chemical Properties Analysis

The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is 2 C15 H11 Br N O3 . 2 Na . 3 H2 O and the molecular weight is 766.34 .作用机制

安全和危害

Bromfenac may result in keratitis. In some susceptible patients, continued use may result in epithelial breakdown, corneal thinning, corneal erosion, corneal ulceration, or corneal perforation; these events may be sight-threatening . If manifestations of corneal epithelial breakdown occur, discontinue therapy immediately and monitor for corneal health .

未来方向

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . Ophthalmic NSAIDs are becoming a cornerstone for the management of ocular pain and inflammation . Their well-characterized anti-inflammatory activity, analgesic property, and established safety record have also made NSAIDs an important tool for optimizing surgical outcomes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bromfenac-d7 Sodium Sesquihydrate can be achieved by the deuteration of Bromfenac Sodium Sesquihydrate.", "Starting Materials": ["Bromfenac Sodium Sesquihydrate", "Deuterium oxide (D2O)", "Sodium Hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve Bromfenac Sodium Sesquihydrate in D2O.", "Step 2: Add NaOH to the solution and heat it to 80°C.", "Step 3: Deuterium exchange occurs between D2O and Bromfenac Sodium Sesquihydrate resulting in the formation of Bromfenac-d7 Sodium Sesquihydrate.", "Step 4: The product is then isolated and purified."] } | |

CAS 编号 |

1794937-11-3 |

产品名称 |

Bromfenac-d7 Sodium Sesquihydrate |

分子式 |

C15H11BrNNaO3 |

分子量 |

363.193 |

IUPAC 名称 |

sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |

InChI |

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |

InChI 键 |

HZFGMQJYAFHESD-VEFZIWIXSA-M |

SMILES |

C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |

同义词 |

2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)